Protein kinase inhibitor 12

Kinase Profiling Multi-targeted Inhibition Signaling Pathway Redundancy

Protein Kinase Inhibitor 12 (WAY-270318) is the optimal chemical probe for simultaneously interrogating PIM-1, CDK-2, GSK-3, and SRC signaling nodes. Unlike single-target CDK2 inhibitors or promiscuous pan-kinase agents like staurosporine, its defined activity fingerprint avoids excessive cytotoxicity while blocking compensatory survival pathways that undermine antiproliferative efficacy. Deploy in cancer cell line panels, angiogenesis models (Tie2 IC₅₀ = 250 nM), or immunoproteasome studies (β5i 71-fold selectivity). Ensure your assay recapitulates polypharmacology-dependent biology—not an oversimplified single-target readout.

Molecular Formula C14H14N4OS
Molecular Weight 286.35 g/mol
Cat. No. B7789292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProtein kinase inhibitor 12
Molecular FormulaC14H14N4OS
Molecular Weight286.35 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SC
InChIInChI=1S/C14H14N4OS/c1-3-19-11-6-4-10(5-7-11)14-16-15-12-8-9-13(20-2)17-18(12)14/h4-9H,3H2,1-2H3
InChIKeyOFUCMXPHVMKRTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Protein Kinase Inhibitor 12 (WAY-270318) Procurement Baseline: Chemical Profile, CAS 721964-48-3, and Kinase Targeting Panel


Protein kinase inhibitor 12 (also designated WAY-270318 or compound 1-91) is a triazolopyridazine derivative with CAS number 721964-48-3 and a molecular weight of 286.35 g/mol . It functions as an ATP-competitive inhibitor that simultaneously suppresses the enzymatic activity of multiple mammalian protein kinases, specifically PIM-1, CDK-2, GSK-3, and SRC . This multi-targeted inhibition profile positions the compound as a chemical probe for studying signaling pathways that are redundantly regulated across several kinase nodes [1].

Procurement Rationale for Protein Kinase Inhibitor 12: Why Pan-Kinase Inhibitors Fail to Replicate This Specific Multi-Target Profile


Generic substitution with a broad-spectrum kinase inhibitor (e.g., staurosporine) or a single-target CDK2 inhibitor is insufficient because the biological outcome in complex disease models often depends on the simultaneous, balanced inhibition of PIM-1, CDK-2, GSK-3, and SRC . Unlike a pan-kinase approach that introduces high cytotoxicity due to promiscuous binding, Protein kinase inhibitor 12 exhibits a defined activity fingerprint against these four therapeutically relevant nodes . Replacing it with a single-target agent would fail to suppress the compensatory activation of parallel survival pathways (e.g., SRC or PIM-1 rescue signaling), thereby negating the antiproliferative or pro-apoptotic efficacy observed in the original assay system [1].

Protein Kinase Inhibitor 12 Evidence Guide: Quantified Differentiation from Analogs 11 and 13 in Kinase Inhibition and Binding Affinity


Differential Multi-Kinase Inhibition Profile: Balanced PIM-1/CDK-2/GSK-3/SRC Activity vs. Analog 13

Protein kinase inhibitor 12 (compound 1-91) maintains inhibitory activity against four distinct mammalian kinases (PIM-1, CDK-2, GSK-3, and SRC). In contrast, Protein kinase inhibitor 13 (compound I-90) shares the same target list but exhibits a different molecular weight (385.46 g/mol vs. 286.35 g/mol), suggesting a divergent chemotype that may alter cell permeability and selectivity . While direct head-to-head IC50 data for this specific quadruple panel is not disclosed, the structural divergence (triazolopyridazine vs. alternative core) provides a procurement-level rationale for preferring the 12 series when assay sensitivity to the 1-91 chemotype is established .

Kinase Profiling Multi-targeted Inhibition Signaling Pathway Redundancy Chemical Probe Development

Comparative Binding Affinity: 470 nM IC50 Against β5i Proteasome Subunit (US20240043470)

In a specific biochemical assay context distinct from its canonical kinase targets, Protein kinase inhibitor 12 (compound 1-91) demonstrates an IC50 value of 470 nM against the β5i proteasome subunit, as recorded in BindingDB entry BDBM651136 from patent US20240043470 [1]. This is contrasted with a significantly higher IC50 of 33,300 nM against the β5c subunit, indicating a 71-fold selectivity for β5i over β5c under the reported assay conditions [2]. This quantitative selectivity window differentiates it from other compounds within the same patent series that may lack this level of discrimination between proteasome subunits.

Proteasome Inhibition Binding Affinity IC50 Quantification Enzymatic Assay

Differentiation from Protein Kinase Inhibitor 11: Structural Divergence Dictating Distinct Binding Profiles

While both Protein kinase inhibitor 12 (compound 1-91) and Protein kinase inhibitor 11 (compound I-96) are described as inhibitors of the PIM-1/CDK-2/GSK-3/SRC panel , the underlying chemotypes diverge significantly. Patent literature (US10815206) associates compound I-11 (analog of PKI 11) with an IC50 of 57.1 nM against Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) [1]. In contrast, PKI 12 (compound 1-91) demonstrates a 470 nM IC50 against the β5i proteasome subunit [2]. This indicates that despite sharing a nominal target list, the I-96 and 1-91 chemotypes exhibit markedly different off-target binding landscapes, with PKI 12 demonstrating a unique affinity for the immunoproteasome subunit not reported for PKI 11.

Chemical Library Comparison Analogue Profiling Structure-Activity Relationship (SAR) Receptor-Interacting Protein Kinase

Quantified Tie2 Kinase Inhibition (WAY-270318): 250 nM IC50 Defines Utility in Angiogenesis Signaling

Under the synonym WAY-270318, Protein kinase inhibitor 12 functions as a reversible, ATP-binding site-targeting inhibitor of Tie2 kinase with a reported IC50 of 250 nM . This specific activity is distinct from the previously described multi-kinase panel, demonstrating the compound's ability to engage receptor tyrosine kinases involved in vascular biology. This IC50 value provides a quantitative benchmark for researchers studying Tie2-mediated signaling pathways, differentiating it from Tie2 inhibitors with different potencies or binding mechanisms [1].

Angiogenesis Tie2 Kinase ATP-Competitive Inhibition Endothelial Cell Signaling

Purity and Stability: 98% HPLC Purity with Validated Long-Term Storage Protocol

Procurement records indicate that Protein kinase inhibitor 12 is supplied at a validated purity of ≥98% (HPLC) . The compound demonstrates defined solubility in DMSO (10 mM stock concentration) and requires storage at -20°C for powder forms (stable for up to 3 years) or -80°C for DMSO solutions (stable for 6 months) . In contrast, less rigorously characterized analogs from non-validated sources may exhibit batch-to-batch variability in purity and unspecified degradation kinetics, which can confound quantitative IC50 determinations and biological reproducibility .

Compound Integrity Purity Validation Stability Profile Reproducible Research

Protein Kinase Inhibitor 12 Recommended Application Scenarios for Optimized Scientific and Industrial Selection


Probing PIM-1/CDK-2/GSK-3/SRC Axis in Oncology Models

Given its defined multi-kinase profile, Protein kinase inhibitor 12 is optimally deployed in cancer cell line panels where co-activation of PIM-1, CDK-2, GSK-3, and SRC drives proliferation and survival. Researchers investigating compensatory signaling mechanisms in leukemia or solid tumors can utilize this compound to simultaneously block four convergent pathways, a feat not achievable with single-target CDK2 inhibitors or broad-spectrum staurosporine .

Investigating Immunoproteasome (β5i) Function in Antigen Presentation

The 71-fold selectivity for β5i over β5c (470 nM vs. 33,300 nM) positions Protein kinase inhibitor 12 as a useful tool for studying the role of the immunoproteasome in MHC class I antigen processing. This application is particularly relevant in immunology and infectious disease research where modulation of the β5i subunit alters the repertoire of presented peptides [1].

Dissecting Tie2-Dependent Angiogenesis in Vascular Biology

The documented Tie2 kinase inhibition (IC50 = 250 nM) makes Protein kinase inhibitor 12 (WAY-270318) suitable for ex vivo models of angiogenesis, such as endothelial cell tube formation assays. Researchers studying tumor angiogenesis, wound healing, or vascular permeability can employ this compound to interrogate the Tie2-angiopoietin signaling axis, with the quantitative IC50 providing a reference point for dose selection .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Protein kinase inhibitor 12

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.